molecular formula C20H27N5O2 B11307510 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide

Cat. No.: B11307510
M. Wt: 369.5 g/mol
InChI Key: VRORCIFQGBWUNK-UHFFFAOYSA-N
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Description

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide is a synthetic organic compound that has garnered attention in the fields of chemistry and medicine due to its unique structural properties and potential applications. This compound features a morpholinopyrimidine moiety, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This is followed by the introduction of the phenyl and pentanamide groups. Common reagents used in these reactions include pyrimidine derivatives, amines, and various coupling agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyrimidine moiety is particularly noteworthy for its potential therapeutic applications.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]pentanamide

InChI

InChI=1S/C20H27N5O2/c1-3-4-5-19(26)23-17-8-6-16(7-9-17)22-18-14-15(2)21-20(24-18)25-10-12-27-13-11-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,26)(H,21,22,24)

InChI Key

VRORCIFQGBWUNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3

Origin of Product

United States

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